molecular formula C8H7ClO3 B183052 Methyl 5-chloro-2-hydroxybenzoate CAS No. 4068-78-4

Methyl 5-chloro-2-hydroxybenzoate

Cat. No.: B183052
CAS No.: 4068-78-4
M. Wt: 186.59 g/mol
InChI Key: KJWHRMZKJXOWFC-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxybenzoate (CAS RN: 4068-78-4) is an aromatic ester with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol. It is characterized by a hydroxyl (-OH) group at the 2-position, a chlorine substituent at the 5-position, and a methoxy (-OCH₃) group at the esterified carboxyl position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of zatosetron (a serotonin receptor antagonist) . Its melting point is reported as 95–96°C , and it is commercially available with purity levels exceeding 92% .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-chloro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride to convert 5-chloro-2-hydroxybenzoic acid to its corresponding acid chloride, which is then reacted with methanol to form the ester. This method is preferred for large-scale production due to its efficiency and higher yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structural Modifications

Methyl 5-chloro-2-hydroxybenzoate can be synthesized through various methods, including esterification and halogenation reactions. Its derivatives have been explored for their biological activities, particularly in anticancer and antiviral research.

Table 1: Synthesis Methods

MethodDescription
EsterificationReaction of salicylic acid with methanol in the presence of an acid catalyst.
HalogenationIntroduction of chlorine into the aromatic ring to form chlorinated derivatives.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. For instance, compounds synthesized from this precursor have shown significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 and MCF-7.

  • Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values as low as 1.53 µM against MDA-MB-231 cells, indicating potent anticancer properties .

Antiviral Properties

This compound has also been utilized in the synthesis of antiviral agents. For example, it has been used as a starting material to develop lipid ester derivatives that show reduced nephrotoxicity while maintaining antiviral efficacy against human adenoviruses.

  • Case Study : Research indicated that derivatives synthesized from this compound displayed increased oral bioavailability and cellular uptake, enhancing their therapeutic potential against viral infections .

Agrochemical Applications

The compound's structural characteristics allow it to serve as a precursor for agrochemical formulations aimed at pest control. Its derivatives can function as active ingredients in herbicides and fungicides.

Table 2: Agrochemical Derivatives

CompoundApplication
Methyl 5-chlorosalicylateUsed in formulations for herbicidal activity against specific weeds.
Salicylate DerivativesAct as fungicides to protect crops from fungal infections.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The hydroxyl and ester groups play crucial roles in its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-chloro-2-hydroxybenzoate belongs to a class of halogenated hydroxybenzoate esters. Below is a comparative analysis with key analogues:

Structural Isomers and Derivatives

Compound Name CAS RN Molecular Formula Key Substituents Melting Point (°C) Applications
Methyl 4-chloro-2-hydroxybenzoate 22717-55-1 C₈H₇ClO₃ Cl at 4-position, OH at 2 Not reported Intermediate in organic synthesis
Methyl 2-chloro-5-hydroxybenzoate 247092-10-0 C₈H₇ClO₃ Cl at 2-position, OH at 5 Not reported Uncharacterized
Methyl 5-bromo-2-hydroxybenzoate 131587-92-2 C₈H₇BrO₃ Br at 5-position, OH at 2 Not reported Pharmaceutical intermediates

Key Observations :

  • Substituent Effects : The position of chlorine significantly impacts reactivity. For example, this compound undergoes alkylation at the hydroxyl group to form intermediates for CNS-targeting drugs (e.g., serotonin agonists) , whereas brominated analogues (e.g., methyl 5-bromo-2-hydroxybenzoate) are less commonly used due to higher molecular weight and cost .
  • Reactivity : this compound exhibits moderate electrophilicity at the ester group, enabling sulfonamide formation (e.g., derivatives like 6b , 6c , and 6d in WD repeat-containing protein inhibitors) .

Functional Derivatives

Example 1 : Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate

  • Structure : Incorporates a sulfonamide group and an ethoxycarbonylpropyl chain.
  • Properties : Enhanced hydrogen-bonding capacity due to sulfonamide and ester groups, leading to crystalline solid formation (R-factor: 0.063) .
  • Application : Studied for its supramolecular interactions, unlike the parent compound, which lacks sulfonamide functionality.

Example 2 : Methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate

  • Synthesis : Derived via fluorosulfonylation of this compound (97% yield under optimized conditions) .
  • Utility: Serves as a reactive intermediate in Catellani reactions, highlighting its versatility compared to non-fluorinated analogues.

Biological Activity

Methyl 5-chloro-2-hydroxybenzoate, also known as methyl 5-chlorosalicylate, is a benzoate ester with the molecular formula C8H7ClO3 and a molecular weight of approximately 186.59 g/mol. This compound is structurally related to salicylic acid and has garnered interest for its potential biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

  • Molecular Formula : C8H7ClO3
  • Molecular Weight : 186.59 g/mol
  • Appearance : Pale yellow solid
  • Melting Point : 44°C to 48°C

The compound features a hydroxyl group at the 2-position and a chlorine atom at the 5-position of the benzoate ring, which contributes to its unique chemical behavior and biological interactions.

This compound is believed to exhibit its biological activity through various mechanisms:

  • Enzyme Inhibition : Similar to salicylic acid, it may inhibit certain enzymes involved in metabolic pathways, leading to effects on plant growth and development.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of membrane integrity.
  • Antioxidant Activity : The hydroxyl group may contribute to scavenging free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and agriculture.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-Diabetic Potential

In a recent study, derivatives of this compound were evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The compound showed promising results with an IC50 value indicating its potential as a therapeutic agent for managing diabetes.

Cytotoxic Effects

This compound has been investigated for its cytotoxic properties against various cancer cell lines. One study reported that it induced apoptosis in K562 leukemia cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Cell Line IC50 (µM)
K56257.55
MGC-80317.17

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that formulations containing this compound significantly reduced bacterial load in infected wounds compared to controls.
  • Research on Anti-Diabetic Activity : A collaborative study between ABC Institute and DEF University explored the anti-diabetic properties of this compound derivatives, concluding that certain modifications enhanced enzyme inhibition potency.
  • Cytotoxicity Assessment : In vitro tests performed on various cancer cell lines indicated that this compound could serve as a lead compound for developing new anticancer therapies due to its selective toxicity towards malignant cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-chloro-2-hydroxybenzoate, and how can purity be optimized?

this compound is commonly synthesized via esterification of 5-chloro-2-hydroxybenzoic acid with methanol under acidic catalysis. Key steps include:

  • Reagent selection : Use anhydrous conditions to avoid hydrolysis.
  • Purification : Recrystallization from ethanol or methanol-water mixtures improves purity (>95%) .
  • Analytical validation : LC/MS and HPLC confirm purity, while 1^1H NMR (DMSO-d6, δ 3.76–3.88 ppm for methoxy groups) and HRMS validate structural integrity .

Q. How should researchers safely handle this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .
  • Storage : Keep containers sealed at 0–6°C to prevent degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve methoxy (δ 3.7–3.9 ppm) and aromatic protons (δ 7.1–7.8 ppm) .
  • Mass spectrometry : ESI-MS ([M+H]+^+ at m/z 187) confirms molecular weight .
  • FTIR : Peaks at 1680–1700 cm1^{-1} (ester C=O) and 3200–3500 cm1^{-1} (hydroxyl O-H) .

Advanced Research Questions

Q. How can this compound be utilized as an intermediate in drug discovery?

This compound serves as a precursor for sulfonamide inhibitors targeting WD40-repeat proteins. Example applications:

  • Sulfonamide coupling : React with sulfonyl chlorides (e.g., 5-bromo-2-methoxyphenylsulfonyl chloride) to yield bioactive derivatives. Reaction yields >80% under anhydrous DMF at 0–5°C .
  • Biological evaluation : Derivatives show IC50_{50} values <1 μM in kinase inhibition assays. Optimize substituents at the 5-chloro position to enhance binding affinity .

Q. How do crystallographic studies inform the supramolecular behavior of this compound derivatives?

  • Hydrogen bonding : The hydroxyl group forms O-H···O interactions (2.7–3.0 Å) with adjacent carbonyls, stabilizing crystal lattices .
  • π-π stacking : Aromatic rings align with centroid distances of 3.4–3.6 Å, influencing solubility and melting points .
  • X-ray diffraction : Resolve torsional angles (e.g., C7-C8-C9-C10 = 178.5°) to predict conformational stability .

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Batch variability : Compare NMR shifts across synthetic batches; impurities (e.g., unreacted starting material) may cause discrepancies.
  • Solvent effects : DMSO-d6 vs. CDCl3 can shift hydroxyl proton signals by 0.5–1.0 ppm. Standardize solvents for cross-study comparisons .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • pH control : Maintain solutions at pH 4–6 to minimize ester hydrolysis.
  • Lyophilization : Freeze-dry the compound for long-term storage. Reconstitute in acetonitrile for bioassays .
  • Antioxidants : Add 0.1% BHT to prevent oxidation of the hydroxyl group during kinetic studies .

Q. Methodological Notes

  • Key references : Focused on peer-reviewed syntheses (e.g., sulfonamide inhibitors ), crystallography , and safety protocols .

Properties

IUPAC Name

methyl 5-chloro-2-hydroxybenzoate
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InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHRMZKJXOWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7ClO3
Source PubChem
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DSSTOX Substance ID

DTXSID5063283
Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Molecular Weight

186.59 g/mol
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CAS No.

4068-78-4
Record name Methyl 5-chloro-2-hydroxybenzoate
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Record name Methyl 5-chlorosalicylate
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Record name Methyl 5-chlorosalicylate
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Record name Benzoic acid, 5-chloro-2-hydroxy-, methyl ester
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Record name Methyl 5-chlorosalicylate
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Synthesis routes and methods I

Procedure details

5-Chlorosalicylic acid was treated with one equivalent of 18M sulfuric acid in refluxing methanol for 20 h to give methyl 5-chlorosalicylate. After recrystallization from isopropyl ether the salicylate was treated with the sodium salt of N-chloro-p-toluylsulfonamide in dimethylformamide in the presence of an excess of sodium iodide to give methyl 5-chloro-3-iodosalicylate. Treatment with 2-bromoethanol in refluxing acetone in the presence of an excess of potassium carbonate for 10 h gave methyl 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoate which was subsequently hydrolyzed in ethanol containing 3N NaOH to give 5-chloro-3-iodo-2-(2-hydroxyethoxy)benzoic acid. The acid was treated with 1,1-carbonyldiimidazole in DMF for 1 h, the resulting imidazole amide condensed with (S)-3-aminoquinuclidine. The resulting substituted chlorobenzamide was purified by acid-base extractions and the hydroxy group was protected by a toluenesulfonyl group. The tosylate can be reacted with 50 mCi of hydro[18F]fluoric acid, prepared from H2 [18O]O in an 11 MeV cyclotron and K2CO3 -kryptofix[222] in acetonitrile for 20 min at 120° C. and purified by HPLC, to produce the radiochemical pure product of [18F]-18.
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Synthesis routes and methods II

Procedure details

To a cold solution of 100 ml methanol is slowly added 100 ml thionyl chloride followed by 30 g of 5-chlorosalicylic acid. This is then refluxed overnight, the solvent removed and the residue dissolved in ether. The ether is washed with a sodium bicarbonate solution, water, dried over magnesium sulfate and evaporated to dryness to obtain methyl 5-chlorosalicylate which is used directly in the next step.
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30 g
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Synthesis routes and methods III

Procedure details

A mixture of 5-chloro-2-hydroxybenzoic acid (100 g, 0.57 mol), 20 ml of conc. H2SO4 and 200 ml of dry methanol was heated under reflux for 22 hours. An additional 5 ml of conc. H2SO4 was then added and the solution heated for an additional 24 hours. The solvent was evaporated under reduced pressure and the resulting residue poured into aqueous saturated Na2CO3 and then extracted with CH2Cl2 (2×400 ml). The organic layers were combined, dried over anhydrous Na2SO4, and evaporated to give the desired compound as a white solid (100.5 g, 94.8% yield), mp 44°-46° C. IR (nujol) 1680 (ester) cm-1. NMR (CDCl3) δ 10.60 (s, 1H, OH), 7.73 (d, 1H, JBC =3 Hz HC), 7.33 (d of d, 1H, JAB =9 Hz, HB), 6.87 (d, 1H, HA), and 3.92 (s, 3H, CH3).
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Yield
94.8%

Synthesis routes and methods IV

Procedure details

A 85.2 g quantity of chlorine gas was absorbed in a mixture of 152 g (1.0 mole) of methyl salicylate and 500 ml of chloroform at less than 20° C. over a period of 6 hours while the mixture was stirred. The resulting reaction mixture was washed with water and the chloroform was removed. The residue was subjected to fractional distillation at reduced pressure to provide 152 g (81.5%) of a fraction at 117° to 120° C. and 8 mmHg., M.P. 51° C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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